molecular formula C11H13N3S B14688008 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione CAS No. 25688-01-1

5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione

Cat. No.: B14688008
CAS No.: 25688-01-1
M. Wt: 219.31 g/mol
InChI Key: HHDKXSQMNOPKPA-UHFFFAOYSA-N
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Description

5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . One common method includes the reaction of hydrazinecarbothioamides with sodium hydroxide or potassium hydroxide, followed by neutralization with acid or base . Another approach involves the reaction of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

25688-01-1

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-ethyl-5-methyl-4-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H13N3S/c1-3-11(2)13-12-10(15)14(11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

HHDKXSQMNOPKPA-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=NC(=S)N1C2=CC=CC=C2)C

Origin of Product

United States

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